

what is bevirimat and how was it discovered

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: **Bevirimat**

CAS No.: 174022-42-5

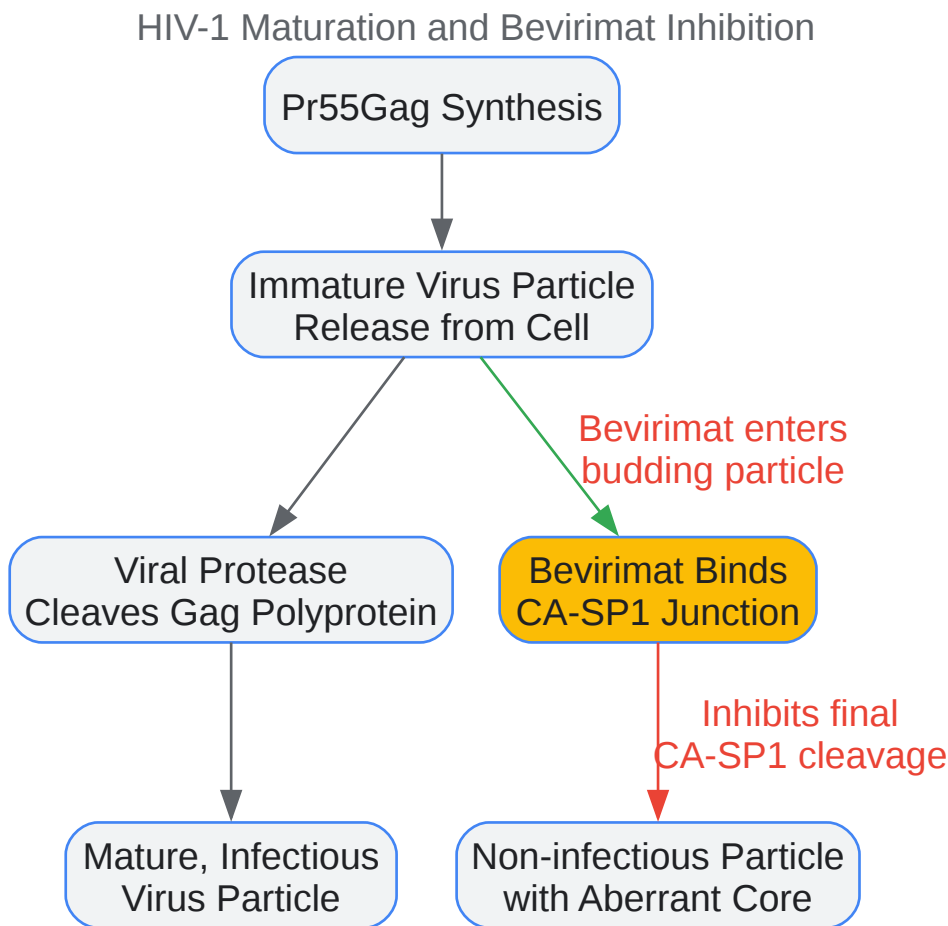
Cat. No.: S548935

Get Quote

Discovery and Development Pathway

The discovery of **Bevirimat** was not the result of a conventional high-throughput screen but rather an activity-directed modification of a natural product.

- **Natural Product Origin:** Betulinic acid, a triterpenoid with weak anti-HIV activity, was identified from *Syzygium claviflorum*, a plant used in traditional Chinese medicine [1].
- **Activity-Directed Derivatization:** Researchers found that adding a 3',3'-dimethylsuccinyl moiety to the 3-hydroxy position of betulinic acid increased its anti-HIV-1 potency by more than 1000-fold, resulting in the compound **Bevirimat** (also known as PA-457) [1].
- **Proof-of-Concept:** **Bevirimat** demonstrated potent antiviral activity in early-phase clinical trials. A Phase 2a study showed that **10 days of monotherapy at 200 mg/day resulted in a median viral load reduction of over 1 log** [2]. It was generally well-tolerated and had a long half-life (56-80 hours), supporting once-daily dosing [3] [2].



[Click to download full resolution via product page](#)

This diagram illustrates how **Bevirimat** integrates into the viral maturation process to block the production of infectious HIV-1.

Mechanism of Action and Key Experiments

Bevirimat works by uniquely targeting the viral substrate rather than the viral enzyme.

- **Molecular Mechanism:** During HIV-1 maturation, the viral protease cleaves the Gag polyprotein at several sites. **Bevirimat** specifically binds to the C-terminal domain of the capsid protein and spacer peptide 1 (CACTD-SP1) region, stabilizing a helical bundle structure [4]. This **prevents the final proteolytic cleavage between capsid (CA) and spacer peptide 1 (SP1)**, a crucial step for forming the condensed conical core of an infectious virus [3] [1]. Virions released from **Bevirimat**-treated cells have aberrant, non-infectious cores [1].

- **Key Experimental Evidence:** The following methodologies were critical for establishing its mechanism:
 - **Gag Processing Assay:** Treated HIV-1 infected cells with **Bevirimat** and analyzed cell lysates and viral supernatants by Western blot. The key finding was **accumulation of the CA-SP1 intermediate (p25) and a reduction in mature CA (p24)**, confirming the specific blockade of the CA-SP1 cleavage site [1].
 - **Electron Microscopy:** Visualized viral particles from **Bevirimat**-treated cultures, revealing **spherical, acentric cores and a crescent-shaped electron-dense shell** inside the viral membrane, instead of the mature conical core [1].
 - **Resistance Selection Studies:** Serial passage of HIV-1 in escalating **Bevirimat** concentrations selected for resistant viruses. Mapping the mutations identified the **genetic determinants of activity in the CA-SP1 junction** (e.g., CA-H226Y, L231F/M, SP1-A1V, A3T/V), proving the Gag protein as the drug's target [1].

Bevirimat Resistance and Clinical Limitations

The major hurdle for **Bevirimat** was the high prevalence of naturally occurring resistance.

- **Resistance Mutations:** Specific polymorphisms in the SP1 region of Gag, particularly **SP1-V7A and T8Δ**, were found to significantly reduce susceptibility to **Bevirimat** [4] [5]. These polymorphisms were present as natural variations in the HIV-1 sequences of approximately **50% of patients**, limiting the drug's population-wide efficacy [1].
- **Structural Basis of Resistance:** High-resolution NMR structures revealed that resistance mutations like **SP1-A1V and SP1-V7A** induce distinct conformational changes in the CA-SP1 junction helix, disrupting the binding and stabilizing effect of **Bevirimat** [4].

The table below details key resistance mutations identified for **Bevirimat**.

Mutation	Location	Impact on Virus & Drug
SP1-A1V	1st residue of SP1	Confers resistance without significant replication defect [1].
SP1-V7A	7th residue of SP1	A naturally occurring polymorphism associated with clinical resistance [4].

Mutation	Location	Impact on Virus & Drug
CA-L231F/M	C-terminus of CA (adjacent to cleavage site)	Selected in vitro; confers high-level resistance [1].

Legacy and Subsequent Developments

Despite its clinical discontinuation, **Bevirimat** paved the way for a new class of antiretrovirals.

- **Proof of Concept:** It validated **maturation inhibition** as a viable and novel therapeutic strategy, distinct from protease inhibition [1] [6].
- **Second-Generation MIs:** Its limitations spurred the development of compounds with improved coverage against Gag polymorphisms. These include **GSK3640254** and **VH3739937 (VH-937)**, which are designed to maintain potency against viruses harboring mutations that confer resistance to **Bevirimat** [7] [5].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Pharmacological intervention of HIV-1 maturation - PMC [pmc.ncbi.nlm.nih.gov]
2. Development of Bevirimat (PA-457): first-in-class HIV ... [pmc.ncbi.nlm.nih.gov]
3. - Wikipedia Bevirimat [web.archive.org]
4. Structural basis of HIV-1 maturation inhibitor binding and ... [nature.com]
5. Bevirimat - an overview | ScienceDirect Topics [sciencedirect.com]
6. Maturation inhibitors | Research Starters | EBSCO Research [ebSCO.com]
7. Preclinical Profile of the HIV-1 Maturation Inhibitor ... [mdpi.com]

To cite this document: Smolecule. [what is bevirimat and how was it discovered]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548935#what-is-bevirimat-and-how-was-it-discovered>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com